Product packaging for 2-(Ethylamino)-1-phenylpropan-1-ol(Cat. No.:CAS No. 18259-40-0)

2-(Ethylamino)-1-phenylpropan-1-ol

Cat. No.: B1219147
CAS No.: 18259-40-0
M. Wt: 179.26 g/mol
InChI Key: BLJJUBZZYWYZNR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of 2-(Ethylamino)-1-phenylpropan-1-ol

The systematic name for this compound is this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov This name precisely describes its molecular structure. The compound is also known by synonyms such as N-Ethylnorpseudoephedrine and 2-Ethylamino-1-phenylpropanol. nih.gov

The molecular formula of this compound is C11H17NO. nih.gov Structurally, it features a phenyl group and a hydroxyl group attached to the first carbon (C1) of a propane (B168953) chain. An ethylamino group is attached to the second carbon (C2) of the propane chain. The presence of two chiral centers at C1 and C2 means that the compound can exist in different stereoisomeric forms.

Interactive Data Table: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound nih.gov
Molecular Formula C11H17NO nih.gov
Molecular Weight 179.26 g/mol nih.gov
SMILES CCNC(C)C(C1=CC=CC=C1)O nih.gov
InChI InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3 nih.gov
CAS Number 18259-40-0 nih.gov

Chemical Classification and Related Structures within the Beta-Amino Alcohol and Phenylpropanolamine Architectures

This compound belongs to two important classes of organic compounds: beta-amino alcohols and phenylpropanolamines.

Beta-Amino Alcohols: This classification is due to the presence of an amino group (-NHR) on the carbon atom beta (β) to the carbon atom bearing the hydroxyl group (-OH). researchgate.net The 1,2-amino alcohol motif is a key structural feature in many biologically active compounds and is a valuable building block in organic synthesis.

Phenylpropanolamines: This compound is a derivative of phenylpropanolamine (PPA), also known as norephedrine (B3415761). wikipedia.orgchemeo.com PPA itself is a psychoactive drug belonging to the phenethylamine (B48288) and amphetamine chemical classes. researchgate.net The core structure consists of a phenyl group attached to a propanolamine (B44665) backbone. This compound is specifically an N-ethyl derivative of norephedrine.

The structural relationship to other well-known compounds is significant. For instance, phenylpropanolamine is chemically similar to ephedrine (B3423809), pseudoephedrine, and amphetamine. wikipedia.org The addition of an ethyl group to the nitrogen atom of norephedrine differentiates this compound and can modulate its chemical and physical properties.

Historical Perspectives in Chemical Synthesis and Early Characterization of Analogous Compounds

The history of this compound is intertwined with the development and study of phenylpropanolamines and other beta-amino alcohols. Phenylpropanolamine was first synthesized around 1910, and its effects were being characterized by the 1930s. wikipedia.org

Early synthetic methods for beta-amino alcohols often involved the ring-opening of epoxides with amines. researchgate.net This classic reaction remains a fundamental approach for creating the 1,2-amino alcohol structure. The synthesis of derivatives like this compound would have followed from established methods for the N-alkylation of primary amines or the reaction of an N-ethyl-substituted amine with a suitable epoxide precursor.

The characterization of these compounds has historically relied on techniques such as melting point analysis, elemental analysis, and later, various forms of spectroscopy like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

Significance and Contemporary Research Trajectories of Substituted Beta-Amino Alcohols in Chemical Science

Substituted beta-amino alcohols are of considerable interest in modern chemical science due to their diverse applications. They are recognized as important intermediates in the synthesis of a wide array of biologically active molecules.

Contemporary research focuses on several key areas:

Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of beta-amino alcohols is a major goal, as the biological activity of chiral molecules often resides in a single stereoisomer. diva-portal.org This includes catalytic asymmetric synthesis, which allows for the efficient production of enantiomerically pure compounds. organic-chemistry.org

Catalysis: Chiral beta-amino alcohols and their derivatives are widely used as ligands in asymmetric catalysis. alfa-chemistry.com Their ability to coordinate with metal centers creates chiral environments that can direct the stereochemical outcome of a reaction.

Medicinal Chemistry: The beta-amino alcohol scaffold is present in numerous pharmaceutical agents. Researchers continue to explore new derivatives for potential therapeutic applications, including their use as anti-inflammatory agents. nih.gov For example, some beta-amino alcohol derivatives have been investigated as inhibitors of the Toll-like receptor 4 (TLR4) pathway, which is involved in inflammatory responses. nih.gov

The study of compounds like this compound and its analogs contributes to a deeper understanding of structure-activity relationships and provides a foundation for the design of new molecules with tailored properties for various scientific and technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1219147 2-(Ethylamino)-1-phenylpropan-1-ol CAS No. 18259-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJJUBZZYWYZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939596
Record name 2-(Ethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18259-40-0
Record name N-Ethylnorpseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Ethylamino 1 Phenylpropan 1 Ol

Overview of Classical and Modern Synthetic Routes to 2-(Ethylamino)-1-phenylpropan-1-ol

The preparation of this compound can be approached through several established and contemporary synthetic strategies. These methods primarily involve the formation of the ethylamino group and the reduction of a carbonyl functionality.

Reductive Amination Strategies for this compound

Reductive amination, a cornerstone of amine synthesis, provides a direct and versatile route to this compound. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound, such as 1-phenyl-1-hydroxy-2-propanone, with ethylamine (B1201723) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. wikipedia.orglibretexts.org

Common reducing agents employed in this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing the imine in the presence of the initial carbonyl group. masterorganicchemistry.comyoutube.com The reaction is generally carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org

The general scheme for reductive amination is as follows:

Imine Formation: The carbonyl group of the precursor reacts with ethylamine to form a hemiaminal, which then dehydrates to form an imine.

Reduction: The imine is subsequently reduced by a hydride agent or catalytic hydrogenation to yield the final amine product. libretexts.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (B1222165) (NaBH4)A common and cost-effective reducing agent. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH3CN)Selective for the reduction of imines over ketones and aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)A milder and often more selective reducing agent than NaBH3CN. masterorganicchemistry.com
Catalytic Hydrogenation (H2/catalyst)An environmentally friendly method utilizing catalysts like Pt, Pd, or Ni. wikipedia.org

Synthesis via Reduction of Corresponding Ketone Precursors (e.g., 2-(Ethylamino)-1-phenylpropan-1-one)

An alternative synthetic approach involves the reduction of the corresponding ketone precursor, 2-(ethylamino)-1-phenylpropan-1-one. nist.gov This method separates the formation of the C-N bond from the reduction of the carbonyl group. The ketone precursor can be synthesized through various methods, and its subsequent reduction yields this compound.

The reduction of the ketone can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly the relative orientation of the hydroxyl and ethylamino groups.

Alternative Synthetic Pathways and Reaction Mechanisms

Other synthetic routes to this compound and related amino alcohols have also been explored. For instance, processes starting from L-(R)-phenylacetylcarbinol have been developed for the stereoselective synthesis of specific isomers. google.com These methods may involve reductive amination with a primary aralkylamine followed by debenzylation to yield the final product. google.com Additionally, syntheses starting from Baylis-Hillman adducts have been reported for producing related 2-amino-3-phenylpropan-1-ol (B95927) compounds. researchgate.net

Stereospecific and Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry is paramount in many applications, leading to the development of stereospecific and stereoselective synthetic methods. google.com

Chiral Catalysis in this compound Production

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the preferential formation of one enantiomer or diastereomer over the others. In the context of synthesizing this compound, chiral catalysts can be employed in the reduction of the ketone precursor or during the reductive amination process.

For example, the use of chiral metal complexes, often derived from ligands like BINAP or with chiral modifiers like cinchonidine, can induce high levels of enantioselectivity in hydrogenation reactions. abo.fi These catalysts create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl or imine group, thus leading to the desired stereoisomer.

Application of Chiral Auxiliaries and Reagents in Asymmetric Synthesis

Chiral auxiliaries are another powerful tool for controlling stereochemistry during synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. wikipedia.org

In the synthesis of enantiomerically enriched this compound, a chiral auxiliary can be attached to the amine or the carbonyl precursor. For instance, chiral oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, which can be steps in a multi-step synthesis of the target molecule. researchgate.netresearchgate.net 1,2-Amino alcohols and their derivatives are also widely used as chiral auxiliaries. nih.gov The use of pseudoephedrine as a chiral auxiliary is another well-established method. wikipedia.org

The general strategy involves:

Attachment: Covalent bonding of the chiral auxiliary to the starting material.

Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryOrigin/TypeTypical Application
Evans OxazolidinonesAmino acid-derivedAsymmetric aldol reactions and alkylations. researchgate.netresearchgate.net
PseudoephedrineNatural productAsymmetric alkylations. wikipedia.org
Camphorsultam (Oppolzer's Sultam)Camphor-derivedVarious asymmetric transformations. wikipedia.org
(S)-1-Phenyl-1-propanolSynthetically accessibleUsed as a chiral building block. orgsyn.org

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for producing stereochemically pure compounds. unimi.itrsc.org In the synthesis of phenylpropanolamine analogues, enzymes such as transaminases and dehydrogenases have demonstrated high stereoselectivity. researchgate.netnih.gov

A notable biocatalytic strategy involves a two-step enzymatic cascade. unimi.itresearchgate.net This process can begin with a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR). This is followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA) to yield the desired stereoisomer of the nor(pseudo)ephedrine analogue. unimi.itresearchgate.net This bienzymatic approach has been shown to produce the target compounds with good yields and high diastereo- and enantiomeric excesses. researchgate.net

Another innovative biocatalytic route employs a one-pot cascade combining an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.gov This redox-neutral network leverages the complementary regio- and stereo-selectivities of the chosen enzymes to produce all four possible stereoisomers of phenylpropanolamines with excellent optical purity (er and dr up to >99.5%) and high analytical yields (up to 95%). nih.gov The process starts from β-methylstyrenes, which are converted to 1-phenylpropane-1,2-diols using a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases. These diols then serve as key intermediates for the ADH/ωTA-catalyzed bioamination. nih.gov

Researchers have also utilized whole-cell biocatalysts with (R)-transaminase activity for the synthesis of related 1-phenylpropan-2-amine derivatives from prochiral ketones, demonstrating the versatility of transaminases in generating chiral amines. researchgate.net

Table 1: Key Enzymes in the Biocatalytic Synthesis of Phenylpropanolamine Analogues

Enzyme Type Role in Synthesis Reference
Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) Oxidoreductase Catalyzes (S)-selective benzoin-type condensation. unimi.itresearchgate.net
Amine Transaminase (ATA) Transaminase Mediates stereoselective transamination of a keto intermediate. researchgate.netunimi.itresearchgate.net
Alcohol Dehydrogenase (ADH) Dehydrogenase Part of a redox-neutral cascade for bioamination of diols. nih.gov
ω-Transaminase (ωTA) Transaminase Part of a redox-neutral cascade for bioamination of diols. nih.gov
Styrene Monooxygenase Monooxygenase Converts β-methylstyrenes to epoxides in an early step of a cascade. nih.gov
Epoxide Hydrolase Hydrolase Catalyzes the stereoselective hydrolysis of epoxides to form diols. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound and its analogues are highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst and ligands, as well as the solvent and temperature.

The selection of an appropriate catalyst and accompanying ligand is crucial for controlling the stereochemical outcome of the synthesis. In asymmetric organozinc alkylations, for instance, the norephedrine (B3415761) skeleton has been extensively used to develop efficient chiral auxiliaries. mdpi.com The use of N-pyrrolidinyl norephedrine (NPNE) as a chiral ligand in the zinc-catalyzed alkylation of benzaldehyde (B42025) has been shown to yield high enantioselectivities. mdpi.com The design of ligands can be a data-driven process, with techniques like iterative supervised principal component analysis (ISPCA) being used to guide the design of new catalysts for improved selectivity. umn.edu

In palladium-catalyzed reactions, ligand choice can dictate the regioselectivity. For example, in the semireduction of allenamides, a monodentate ligand like XPhos can favor 1,2-semireduction, while a bidentate ligand such as BINAP can switch the selectivity completely to 2,3-semireduction. nih.gov This principle of ligand-controlled regiodivergence highlights the power of ligand design in directing reaction pathways. nih.gov The development of adjustable axially chiral biphenyl (B1667301) ligands also provides a strategy for creating more efficient catalysts for various asymmetric syntheses. chemrxiv.org

Solvent and temperature are critical parameters that can significantly influence reaction conversion, yield, and selectivity. In the biocatalytic synthesis of nor(pseudo)ephedrine analogues, the choice of buffer and temperature can affect the conversion rates in transaminase-mediated reactions. researchgate.net For example, studies have shown that different buffers (phosphate, HEPES, borate) and temperatures can lead to varying degrees of conversion. researchgate.net Similarly, in the one-pot ADH/ωTA cascade, the best performance in terms of yield and stereoselectivity was achieved at 30 °C. nih.gov

Table 2: Influence of Reaction Conditions on the Synthesis of Phenylpropanolamine Analogues

Parameter Effect Example Reference
Catalyst/Ligand Controls stereoselectivity and regioselectivity. N-pyrrolidinyl norephedrine ligand in zinc-catalyzed alkylation for high enantioselectivity. mdpi.com
Ligand Type Can switch the reaction pathway. Monodentate vs. bidentate ligands in Pd-catalyzed semireduction of allenamides. nih.gov
Temperature Affects enzyme activity and reaction rates. Optimal temperature of 30 °C for ADH/ωTA cascade. nih.gov
Solvent/Buffer Influences conversion rates and product purity. Different buffers (phosphate, HEPES, borate) impact transaminase reactions. researchgate.net
Solvent Polarity Can control the outcome of optical resolution. Polar vs. less polar solvents in the resolution of 2-amino-1-phenylethanol. nih.gov

Chemical Modifications and Derivatization Strategies of this compound

The functional groups of this compound, namely the secondary amine and the secondary alcohol, provide versatile handles for a variety of chemical modifications and derivatization strategies. These modifications can be used to create a diverse range of compounds with potentially new properties.

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. nih.gov Enzymatic methods, for instance using lipases, have also been employed for the esterification of related compounds, offering a green and selective approach. mdpi.com The formation of ethers can be accomplished via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

The secondary amine group can be transformed into an amide through reaction with an acylating agent. Efficient methods for the direct synthesis of amides from esters and amines under neutral conditions have been developed, liberating molecular hydrogen as the only byproduct. nih.gov This transformation can be catalyzed by ruthenium-pincer complexes. nih.gov The formation of amides from aldehydes and amines is another viable route. researchgate.net

The secondary amine in this compound is susceptible to further functionalization. N-alkylation can introduce a second alkyl group on the nitrogen atom. Asymmetric N-alkylation can be achieved using chiral catalysts. researchgate.net

N-acylation is a common transformation to produce amides. A wide variety of acylating agents can be used for this purpose. researchgate.net The synthesis of N-acyl norepinephrine (B1679862) and its analogues has been reported, highlighting the feasibility of this modification. researchgate.net The trifluoroacetyl group has been used as a protecting group for the amino function in the synthesis of related diamino-phenylpropanes, demonstrating a practical application of N-acylation in multi-step syntheses. researchgate.net

Other functionalizations of the amine group are also possible, expanding the chemical space accessible from this scaffold.

Table 3: Chemical Modifications of the Functional Groups of this compound

Functional Group Reaction Reagents/Conditions Product Reference
Hydroxyl Esterification Carboxylic acid/derivative, lipase (B570770) Ester nih.govmdpi.com
Hydroxyl Etherification Base, alkyl halide (Williamson synthesis) Ether
Amine Amidation Ester, Ru-pincer catalyst Amide nih.gov
Amine N-Alkylation Alkyl halide, chiral catalyst Tertiary Amine researchgate.net
Amine N-Acylation Acylating agent Amide researchgate.netresearchgate.net

Oxidation and Reduction Products and Pathways

The chemical reactivity of this compound is significantly influenced by the two functional groups attached to its propane (B168953) backbone: the hydroxyl (-OH) group and the ethylamino (-NHCH₂CH₃) group. These sites are susceptible to various chemical transformations, most notably oxidation and reduction, which alter the molecule's structure and properties.

Oxidation of this compound

The primary oxidation pathway for this compound involves the conversion of its secondary alcohol group to a ketone. This transformation is analogous to the oxidation of other related phenylpropanolamines, such as ephedrine (B3423809) and pseudoephedrine, which are converted to methcathinone. oup.comoup.com The oxidation of this compound specifically targets the benzylic hydroxyl group, yielding N-ethylcathinone, also known as ethcathinone. oup.comnih.gov

This reaction is typically achieved using common oxidizing agents. Research on analogous compounds has demonstrated the use of potassium permanganate (B83412) in an acidic medium (like acetic acid) or chromium-based reagents such as potassium dichromate in sulfuric acid. researchgate.netnih.gov The oxidation process results in the formation of a carbonyl group (C=O) at the C-1 position of the propane chain. A key stereochemical aspect of this reaction is that it proceeds with retention of configuration at the adjacent chiral center (C-2), meaning the stereochemistry of the ethylamino-bearing carbon is preserved in the resulting ketone. oup.comoup.com

A minor, secondary oxidation can also occur under certain conditions, such as thermal stress during analysis, leading to the formation of a 2,3-enamine through the loss of two mass units. oup.com

Reduction of this compound

The reduction of this compound primarily involves the removal of the benzylic hydroxyl group, a process known as hydrogenolysis. This transformation converts the amino alcohol into the corresponding deoxy-derivative, 2-(Ethylamino)-1-phenylpropane. This pathway is chemically similar to the well-documented reduction of ephedrine and pseudoephedrine to methamphetamine. erowid.orggoogle.comnih.gov

The direct hydrogenolysis of the carbon-hydroxyl bond is not the typical mechanism. Instead, the reaction often proceeds by first converting the hydroxyl group into a better leaving group, such as a halide (e.g., a chloro-derivative) or an ester. erowid.org This intermediate is then reduced to the final product. Common methods documented for the reduction of similar compounds include the use of hydriodic acid with red phosphorus (the "Red Phosphorous method") or dissolving metal reductions like the Birch reduction, also known as the "Nazi method," which uses lithium and liquid ammonia. erowid.orggoogle.comnih.govgithub.com These methods are effective in cleaving the C-OH bond to yield the reduced alkane structure.

Table 1: Key Transformation Products of this compound

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₁₁H₁₇NO179.26
EthcathinoneOxidation ProductC₁₁H₁₅NO177.24
2-(Ethylamino)-1-phenylpropaneReduction ProductC₁₁H₁₇N163.26

Advanced Analytical and Spectroscopic Characterization of 2 Ethylamino 1 Phenylpropan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment of 2-(Ethylamino)-1-phenylpropan-1-ol

Chromatographic methods are indispensable for the separation of this compound from complex matrices and for the assessment of its purity. The choice of technique is dictated by the analytical objective, whether it be qualitative identification, quantitative determination, or the resolution of its stereoisomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In GC-MS analysis of cathinone (B1664624) derivatives, the molecule typically undergoes fragmentation, leading to the formation of characteristic iminium ions. nih.gov For N-ethylcathinone, a related compound, this fragmentation results in the generation of specific ions that are instrumental in its identification. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty for the qualitative identification of the compound. nih.gov Furthermore, with appropriate calibration, GC-MS can be employed for the quantitative analysis of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are widely used for the analysis of synthetic cathinones. europeanreview.orgresearchgate.net These techniques are particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis. UHPLC, coupled with high-resolution mass spectrometry (HRMS), offers a sensitive and specific method for the targeted screening and quantification of synthetic cathinones and their metabolites in various matrices. europeanreview.orgresearchgate.net The use of UHPLC provides rapid analysis times and improved resolution, which is crucial when dealing with complex mixtures. europeanreview.org A developed UHPLC-HRMS method for the quantification of thirty-two parent synthetic cathinones and two metabolites demonstrated good selectivity and specificity, with a linear range from 5 to 500 pg/mg in hair samples. researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

Due to the presence of two chiral centers in the this compound molecule, it can exist as four possible stereoisomers. The separation of these enantiomers and diastereomers is critical as they can exhibit different pharmacological and toxicological properties. Chiral HPLC is a primary technique for achieving this separation. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad enantio-recognition capabilities for ephedrine (B3423809) analogues, which are structurally similar to this compound. nih.gov The choice of the mobile phase and organic modifiers significantly influences the quality of the enantiomeric separation. nih.gov For instance, a normal phase chiral liquid chromatography method has been successfully developed for the separation of ephedrine and pseudoephedrine enantiomers. nih.gov Another approach involves the derivatization of the amine with a chiral agent to form diastereomers, which can then be separated on a conventional reversed-phase HPLC column. nih.gov

Supercritical Fluid Chromatography (SFC) Applications for Isomer Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of molecules, including primary amines. wiley.comresearchgate.net SFC offers several advantages over traditional HPLC, such as faster analysis times, reduced solvent consumption, and improved peak symmetries. chromatographyonline.com It has become a dominant technique for enantiomeric separation, particularly for preparative purposes. europeanpharmaceuticalreview.com For the chiral resolution of primary amines, which can be challenging on polysaccharide-based phases, crown ether-derived chiral stationary phases have shown significant promise in SFC. wiley.com The mobile phase composition, including the type of organic modifier and the use of acidic or basic additives, plays a crucial role in achieving optimal enantioseparation in SFC. chromatographyonline.comeuropeanpharmaceuticalreview.com Studies have shown that SFC can provide comparable selectivities and analysis times to HPLC for the separation of chiral primary amines. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are fundamental for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is typically employed for the complete structural assignment of cathinone derivatives. nih.gov

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all indicative of the molecular structure. For a molecule like this compound, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the protons on the ethyl group, the methine protons, and the methyl group proton.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. miamioh.edupearson.com

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

The IR spectrum is expected to show strong absorptions corresponding to the hydroxyl (-OH) and secondary amine (-NH) groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine typically appears in a similar region, around 3350-3310 cm⁻¹, but is generally sharper than the O-H band.

Other significant vibrational modes include the C-H stretching of the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic ethyl and propyl groups (below 3000 cm⁻¹). The C=C stretching vibrations within the phenyl ring are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region. Bending vibrations for the alkyl groups and C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. docbrown.inforesearchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. While similar in the information they provide, the selection rules for IR (requiring a change in dipole moment) and Raman (requiring a change in polarizability) mean that some vibrational modes may be active in one technique and not the other, making their combined use highly effective for a complete functional group analysis. researchgate.netresearchgate.net

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Hydroxyl (-OH) O-H Stretch 3400-3200 (Broad) 3400-3200 (Weak)
Secondary Amine (-NH) N-H Stretch 3350-3310 (Sharp, Medium) 3350-3310 (Weak)
Aromatic C-H C-H Stretch 3100-3000 3100-3000 (Strong)
Aliphatic C-H C-H Stretch 2980-2850 2980-2850 (Strong)
Aromatic C=C C=C Stretch 1600-1450 1600-1450 (Strong)
Alcohol C-O C-O Stretch 1260-1050 1260-1050 (Weak)
Amine C-N C-N Stretch 1250-1020 1250-1020 (Medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, primarily identifying chromophores—the parts of a molecule responsible for absorbing light. In this compound, the phenyl group is the principal chromophore.

The phenyl ring gives rise to characteristic π → π* electronic transitions. These typically result in a strong absorption band, known as the E2-band, around 200-210 nm, and a weaker, fine-structured absorption band, the B-band, in the region of 250-270 nm. The presence of substituents on the phenyl ring, such as the alkylamino alcohol side chain, can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide additional information about the molecular structure and its electronic environment. nist.gov The analysis of these absorption bands is crucial for the quantitative analysis of the compound in various matrices.

Table 2: Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Phenyl Ring π → π* (E2-band) ~210
Phenyl Ring π → π* (B-band) ~260

Mass Spectrometry (MS, MS/MS, High-Resolution MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₁H₁₇NO), the molecular weight is 179.26 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), which then undergoes fragmentation. The resulting mass spectrum displays the relative abundance of these fragments versus their mass-to-charge ratio (m/z). The molecular ion peak for this compound would be observed at m/z 179.

The fragmentation pattern is highly characteristic of the molecule's structure. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen) and the phenyl group. A prominent fragmentation is the alpha-cleavage next to the nitrogen atom, which would result in a stable iminium ion. For instance, cleavage of the bond between the two chiral carbons could yield a fragment with m/z 72, corresponding to [CH(CH₃)NHCH₂CH₃]⁺. Another significant fragmentation pathway is the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or related structures. docbrown.infomassbank.eu

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This accuracy enables the unambiguous determination of the elemental composition of each ion, further confirming the molecular formula and the identity of the fragments. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural information.

Table 3: Prominent Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Structure Fragmentation Pathway
179 [C₁₁H₁₇NO]⁺• Molecular Ion (M⁺•)
150 [C₁₀H₁₂N]⁺ Loss of -CHO
107 [C₇H₇O]⁺ Cleavage of C-C bond adjacent to the ring
77 [C₆H₅]⁺ Phenyl cation
72 [C₄H₁₀N]⁺ Alpha-cleavage at the nitrogen

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. semanticscholar.org For a chiral molecule like this compound, which has two stereocenters, this technique is invaluable for the unambiguous assignment of its absolute stereochemistry (e.g., (1R,2S) or (1S,2R)).

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. This provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Defining the conformation of the molecule in the solid state.

Stereochemistry: Unambiguous determination of the R/S configuration at each chiral center.

Intermolecular interactions: Identification of hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing. researchgate.net

By analyzing the crystal structure, one can understand how the molecules arrange themselves in the solid state, which influences physical properties such as melting point, solubility, and stability. While specific crystallographic data for the title compound is not widely published, the application of this technique would be essential for a complete structural characterization. researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is primarily used to determine the melting point of a crystalline solid, which appears as a sharp endothermic peak on the DSC thermogram. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). researchgate.netmdpi.com DSC can also detect other thermal events like glass transitions, crystallization, and solid-state phase transitions, providing insight into the material's purity and polymorphic form. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. intertek.com The resulting TGA curve plots mass loss versus temperature. This analysis is used to determine the thermal stability of the compound and its decomposition profile. mdpi.com For this compound, TGA would reveal the temperature at which it begins to decompose and the temperature ranges over which significant mass loss occurs. The analysis is typically performed under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to study oxidative stability. mdpi.com

Table 4: Representative Data from Thermal Analysis of this compound

Analytical Technique Parameter Measured Typical Result
DSC Melting Point (Tm) Endothermic peak
DSC Enthalpy of Fusion (ΔHfus) Area under the melting peak
TGA Onset of Decomposition (Td) Temperature at which mass loss begins
TGA Mass Loss Steps Percentage of mass lost in distinct temperature ranges

Stereochemical Considerations and Isomeric Analysis of 2 Ethylamino 1 Phenylpropan 1 Ol

Chirality and Stereoisomerism in 2-(Ethylamino)-1-phenylpropan-1-ol and Related Compounds

This compound possesses two stereogenic carbons: one at the carbon atom bonded to the hydroxyl group (C1) and the other at the carbon atom bonded to the ethylamino group (C2). libretexts.org The presence of n chiral centers in a molecule can lead to a maximum of 2n stereoisomers. libretexts.org Therefore, for this compound, with its two chiral centers, there are 22, or four, possible stereoisomers. libretexts.org

These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.orgpace.edu This principle of stereoisomerism is not unique to this compound but is a defining feature of the phenylpropanolamine class, which includes related compounds like ephedrine (B3423809) and phenylpropanolamine itself. researchgate.netgoogle.comjustia.com The specific arrangement of the substituents around the chiral centers dictates the molecule's three-dimensional shape, which is crucial for its interaction with other chiral molecules.

Diastereomeric and Enantiomeric Forms and Their Relative Configurations

The four stereoisomers of this compound are grouped into two diastereomeric pairs, designated by the prefixes erythro and threo. google.comosti.gov The erythro and threo nomenclature is used to describe the relative configuration of adjacent chiral centers. chiralpedia.com In a Fischer projection, the erythro form has similar functional groups on the same side of the carbon backbone, while the threo form has them on opposite sides. chiralpedia.com

Each diastereomer consists of a pair of enantiomers ((+) and (-)), which are non-superimposable mirror images of each other and rotate plane-polarized light in equal but opposite directions. derangedphysiology.com The absolute configuration of each stereocenter is defined by the Cahn-Ingold-Prelog (R/S) system. This leads to the following four stereoisomers, analogous to the well-studied isomers of ephedrine: libretexts.org

(1R,2S)- and (1S,2R)-isomers (one enantiomeric pair, typically corresponding to the erythro form)

(1R,2R)- and (1S,2S)-isomers (the other enantiomeric pair, typically corresponding to the threo form)

The physical properties, such as melting point and solubility, differ between diastereomers but are identical for a pair of enantiomers. libretexts.orgderangedphysiology.com This difference in physical properties between diastereomers is the basis for their separation. google.comjustia.com

Methods for Chiral Resolution and Enantiomeric Excess Determination

Separating a racemic mixture of enantiomers, a process known as chiral resolution, is essential for studying the properties of individual isomers. Several techniques are employed for this purpose, with the choice depending on the scale and specific requirements of the separation.

A classical and industrially significant method for resolving racemic amines like this compound is through the formation of diastereomeric salts. researchgate.netbioduro.com This technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. bioduro.comnih.gov The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. pace.eduresearchgate.net

This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. google.com After separation, the desired enantiomer of the base can be recovered by decomposing the salt. Common chiral resolving agents for amines include tartaric acid and mandelic acid. nih.gov The efficiency of this method is influenced by factors such as the choice of resolving agent and the solvent system used for crystallization. nih.govntnu.no

Table 1: Examples of Chiral Resolving Agents for Amines

Resolving AgentType
(R,R)-Tartaric AcidChiral Acid
(S,S)-Tartaric AcidChiral Acid
(R)-Mandelic AcidChiral Acid
(S)-Mandelic AcidChiral Acid
(1R)-(-)-Camphor-10-sulfonic acidChiral Acid

Kinetic resolution is a method that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting one.

Enzymatic kinetic resolution is a prominent example of this technique. Enzymes, being inherently chiral, can exhibit high stereoselectivity. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) have been successfully used for the kinetic resolution of various phenylethylamines, which are structurally related to this compound. rsc.org In a typical enzymatic acylation, one enantiomer is converted to an amide at a much higher rate than the other. In some cases, a dynamic kinetic resolution (DKR) can occur, where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single product enantiomer. rsc.orgelsevierpure.comnih.gov Palladium-catalyzed kinetic resolutions have also been explored for β-alkyl phenylethylamine derivatives. mdpi.com

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a powerful and analytical tool for separating enantiomers and determining enantiomeric excess. e-nps.or.krnih.gov This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. pace.edu

The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. pace.edu This leads to different retention times for each enantiomer, resulting in their separation on the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of ephedrine analogues. nih.govresearchgate.net Gas chromatography (GC) with a chiral column, such as one containing β-cyclodextrin, can also be employed, often after derivatization of the analyte to improve volatility and resolution. pace.edu

Table 2: Comparison of Chiral Resolution Techniques

MethodPrincipleAdvantagesCommon Applications
Diastereomeric Salt Formation Different solubility of diastereomeric salts. researchgate.netScalable, cost-effective for large quantities. bioduro.comnih.govIndustrial-scale separation of chiral acids and bases. bioduro.com
Kinetic Resolution Different reaction rates of enantiomers with a chiral catalyst. rsc.orgHigh selectivity, potential for dynamic resolution. elsevierpure.comnih.govSynthesis of enantiopure amines, alcohols, and esters. rsc.org
Chiral Chromatography (HPLC/GC) Differential interaction with a chiral stationary phase. pace.edunih.govHigh accuracy, applicable for analysis and purification. e-nps.or.krresearchgate.netEnantiomeric excess determination, quality control. nih.govbts.gov

Impact of Stereochemistry on Molecular Recognition and Theoretical Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is critical for its interaction with other chiral entities, a concept known as molecular recognition. Biological systems, such as receptors and enzymes, are composed of chiral molecules (L-amino acids, D-sugars) and therefore exhibit stereoselectivity, meaning they preferentially bind to one stereoisomer over another. derangedphysiology.com

The different spatial orientations of the phenyl, hydroxyl, and ethylamino groups in the erythro and threo diastereomers, as well as their respective enantiomers, lead to distinct binding affinities and interactions. researchgate.net Theoretical and computational studies on related molecules like ephedrine and pseudoephedrine have shown that conformational preferences are dictated by a delicate balance of intramolecular hydrogen bonding (e.g., between the hydroxyl and amino groups) and steric interactions. researchgate.net These preferred conformations determine how the molecule presents its functional groups for interaction with a binding site. For example, the ability to form specific hydrogen bonds, π-π stacking interactions with aromatic residues, and the steric fit within a binding pocket are all highly dependent on the isomer's absolute configuration. pace.eduresearchgate.net This differential interaction at the molecular level is the basis for the varying biological activities observed among stereoisomers.

Preclinical Mechanistic Investigations and Molecular Interactions of 2 Ethylamino 1 Phenylpropan 1 Ol Excluding Human Clinical Data

In Vitro Binding Studies of 2-(Ethylamino)-1-phenylpropan-1-ol with Recombinant Target Proteins or Cellular Models (Non-Human Origin)

This compound, also known as etilefrine (B194583), is recognized as a sympathomimetic agent that interacts with adrenergic receptors. nih.gov Its molecular actions have been primarily characterized through in vitro studies that elucidate its binding affinity and functional activity at various receptor subtypes.

Receptor Binding Assays in Isolated Membrane Preparations

Receptor binding assays using isolated membrane preparations from non-human sources are fundamental in determining the affinity of a ligand for its target. For this compound, these studies have focused on its interaction with adrenergic receptors. It is classified as a direct-acting adrenergic agonist with affinity for both α- and β-adrenergic receptors. nih.gov Specifically, it has been identified as an Adrenergic beta-1 Receptor Agonist. nih.gov

While specific binding affinity values (e.g., Ki or IC50) from non-human isolated membrane preparations are not extensively detailed in the provided search results, the classification of etilefrine as a phenylephrine-related beta-1 and alpha-adrenergic agonist implies that it has been characterized through such assays. nih.gov These assays typically involve incubating radiolabeled ligands with membrane preparations containing the receptors of interest and measuring the displacement by the test compound, in this case, this compound.

Enzymatic Inhibition or Activation Profiling in Cell-Free Systems

The primary mechanism of this compound is receptor agonism rather than enzymatic inhibition. However, related compounds, such as synthetic cathinones which share a β-phenethylamine skeleton, have been studied for their ability to inhibit monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) in cell-free systems or cellular models. ub.edu For instance, studies on N-ethyl substituted cathinone (B1664624) analogs in HEK293 cells expressing human transporters have shown potent inhibition of dopamine uptake. ub.edu Although this compound is not a cathinone, these studies on structurally similar compounds highlight the potential for interaction with monoamine transporters, which are key enzymes in regulating neurotransmitter levels. Further research in cell-free systems would be necessary to definitively characterize the enzymatic inhibition or activation profile of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these studies help to identify the key molecular features responsible for their interaction with adrenergic receptors.

Research on analogs, such as N-ethyl substituted cathinones, provides insights into the SAR of this class of compounds. ub.edu For example, the elongation of the aliphatic side chain in N-ethyl cathinones has been shown to have a significant impact on their potency as dopamine uptake inhibitors, with an inverted U-shaped relationship observed. ub.edu Specifically, potency increases as the side chain is lengthened from methyl to propyl, and then decreases with further elongation to butyl and pentyl. ub.edu

While this data is for β-keto analogs, it underscores the importance of the N-alkyl substituent and the length of the carbon side-chain in modulating activity at monoamine transporters. ub.edu The hydroxyl group on the benzylic carbon of this compound is a key differentiating feature from the cathinones and is critical for its adrenergic activity.

Table 1: SAR Insights from N-Ethyl Cathinone Analogs

Compound Feature Effect on Dopamine Transporter (DAT) Inhibition
Elongation of α-carbon side chain (methyl to propyl) Increased potency ub.edu
Elongation of α-carbon side chain (butyl to pentyl) Decreased potency ub.edu

Computational Chemistry and Molecular Modeling of Ligand-Target Interactions

Computational methods, including molecular modeling and docking, are powerful tools for visualizing and predicting how a ligand like this compound interacts with its biological target at the molecular level. nih.gov These approaches can elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For related compound classes, such as quinazoline (B50416) derivatives targeting the EGFR kinase domain, molecular docking has been used to rationalize SAR data. mdpi.com Similarly, for this compound, molecular modeling could be employed to dock the molecule into the binding pockets of α- and β-adrenergic receptors. This would help to explain its binding affinity and selectivity, and to guide the design of new analogs with modified properties. For example, the orientation of the phenyl ring, the hydroxyl group, and the ethylamino side chain within the receptor's binding site would be critical determinants of its agonist activity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds. fda.gov QSAR models are typically built using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

For a class of compounds like the phenylpropanolamines, a QSAR model could be developed to predict their adrenergic receptor agonist or antagonist activity. This would involve synthesizing a series of analogs with systematic variations in their structure (e.g., different substituents on the phenyl ring, modifications to the alkylamino side chain) and measuring their biological activity. The resulting data would then be used to build a predictive QSAR model. While a specific QSAR model for this compound is not available in the search results, the principles of QSAR are widely applied in drug design and could be used to optimize the properties of this compound. mdpi.comresearchgate.net

Cellular Uptake, Distribution, and Intracellular Trafficking Mechanisms in In Vitro Cellular Models (Non-Human)

The cellular uptake and distribution of this compound are critical for its ability to reach its intracellular or membrane-bound targets. In vitro cellular models, such as cultured cell lines, are used to study these processes.

Given its structure as a small, moderately lipophilic molecule, it is likely that this compound can cross cell membranes via passive diffusion. However, its interaction with monoamine transporters also suggests that carrier-mediated transport could play a role in its cellular uptake in certain cell types. Studies on N-ethyl substituted cathinones have demonstrated their interaction with DAT and SERT, which could influence their intracellular concentrations. ub.edu

Once inside the cell, the distribution of this compound would be governed by its physicochemical properties. As its primary targets, the adrenergic receptors, are located on the cell membrane, significant intracellular accumulation may not be required for its primary pharmacological effect. However, understanding its potential to accumulate in intracellular compartments is important for a complete picture of its cellular pharmacology.

Investigation of Proposed Pharmacological Mechanisms at the Molecular and Cellular Level (Theoretical)

The chemical structure of this compound, also known as N-ethylnorpseudoephedrine, places it within the phenethylamine (B48288) class of compounds. Its close structural resemblance to endogenous neurotransmitters like norepinephrine (B1679862) and to other sympathomimetic amines such as ephedrine (B3423809) and norephedrine (B3415761) provides a strong theoretical basis for its pharmacological activity. Preclinical investigations into related compounds offer a framework for understanding the likely molecular and cellular interactions of this compound. The primary proposed mechanisms revolve around its interaction with adrenergic receptors and monoamine transporters.

Adrenergic Receptor Interactions

Based on its structure, this compound is hypothesized to interact with adrenergic receptors (ARs), which are G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine. nih.gov Studies on a series of ephedrine alkaloids have elucidated key structural determinants for affinity and functional activity at α-adrenergic receptor subtypes. nih.gov These studies indicate that the stereochemistry of the β-hydroxyl group and the nature of the substitution on the nitrogen atom are critical for receptor interaction. nih.gov

In research examining various ephedrine alkaloids, it was demonstrated that these compounds generally act as antagonists at α1- and α2-adrenergic receptors rather than agonists. nih.gov The study highlighted that the orientation of the β-hydroxyl group on the ethylamino side chain and the state of N-methyl substitution are important for α-AR binding and functional activity. nih.gov For instance, the rank order of affinity for the isomers of ephedrine was determined to be 1R,2R > 1R,2S > 1S,2R > 1S,2S. nih.gov

Furthermore, the degree of N-alkylation has been shown to influence potency. A study on alkaloids with a 1R,2S-configuration revealed the following rank order of potency: norephedrine ≥ ephedrine >> N-methylephedrine. nih.gov This suggests that increasing the size of the N-alkyl substituent may decrease the affinity for α-adrenergic receptors. Extrapolating from this, it is theoretically plausible that this compound, with its N-ethyl group, would exhibit a lower binding affinity and antagonist activity at α-adrenergic receptors compared to norephedrine and ephedrine. nih.gov The blockade of presynaptic α2A- and α2C-ARs by related ephedrine alkaloids suggests a potential mechanism for enhancing neurotransmitter release. nih.gov

Table 1: Theoretical Adrenergic Receptor Interaction Profile of this compound Based on Structurally Related Compounds
Receptor SubtypePredicted InteractionBasis for Prediction (Related Compounds)Potential Functional Outcome
α1-Adrenergic ReceptorsAntagonistEphedrine alkaloids show antagonist activity at α1-ARs. nih.govModulation of smooth muscle contraction.
α2-Adrenergic ReceptorsAntagonistEphedrine alkaloids show antagonist activity at α2-ARs. nih.gov Blockade of presynaptic α2-ARs may increase neurotransmitter release. nih.govIncreased synaptic norepinephrine levels.
β-Adrenergic ReceptorsAgonist (potential)General sympathomimetic activity profile of phenethylamines. β-agonists like isoprenaline increase neuronal excitability. nih.govIncreased heart rate, bronchodilation, and other sympathomimetic effects.

Monoamine Transporter Interactions

A significant component of the mechanism of action for many sympathomimetic amines is their interaction with monoamine transporters (MATs), which include the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). wikipedia.org These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. wikipedia.org Compounds can act as either inhibitors of these transporters (preventing reuptake) or as substrates (leading to neurotransmitter release through reverse transport).

Studies on designer cathinones, which are structurally related β-keto amphetamines, reveal a spectrum of activities at MATs. nih.gov Some, like pentedrone, are primarily uptake inhibitors for norepinephrine and dopamine, while others, like methedrone, are more potent at the serotonin transporter and act as releasing agents. nih.gov Ethcathinone, an N-ethyl analog of cathinone, was found to inhibit norepinephrine and dopamine uptake and to be a norepinephrine-releasing agent. nih.gov

Given its structure as an N-ethylated phenethylamine, it is theoretically proposed that this compound functions as a substrate for monoamine transporters, particularly NET and to a lesser extent DAT. This would lead to two primary effects at the cellular level:

Competitive Inhibition of Reuptake: By binding to the transporters, it would compete with endogenous monoamines like norepinephrine and dopamine, leading to their increased concentration in the synaptic cleft.

Induction of Neurotransmitter Efflux: As a substrate, it can be transported into the presynaptic neuron, triggering a conformational change in the transporter that results in the reverse transport, or efflux, of endogenous neurotransmitters from the neuron into the synapse. wikipedia.org

This dual action of reuptake inhibition and release is a hallmark of amphetamine-like stimulants and is the basis for their sympathomimetic effects. wikipedia.org The specific selectivity of this compound for NET, DAT, and SERT would determine its precise pharmacological profile. Based on its structural similarity to norephedrine, a potent NET substrate, it is expected to have a pronounced effect on the norepinephrine system.

Table 2: Theoretical Monoamine Transporter Interaction Profile of this compound
TransporterProposed MechanismAnticipated Cellular EffectSupporting Evidence from Related Compounds
Norepinephrine Transporter (NET)Substrate (Releaser/Reuptake Inhibitor)Increased synaptic norepinephrine concentration.Ethcathinone, a related N-ethyl compound, inhibits NE uptake and induces NE release. nih.gov Norephedrine is a known NET substrate.
Dopamine Transporter (DAT)Substrate (Releaser/Reuptake Inhibitor)Increased synaptic dopamine concentration.Many phenethylamines exhibit activity at DAT. wikipedia.org Ethcathinone inhibits DA uptake. nih.gov
Serotonin Transporter (SERT)Weak Inhibitor/ReleaserMinimal to no significant increase in synaptic serotonin.Compounds like ephedrine generally have much lower potency at SERT compared to NET and DAT.

In Vitro Biotransformation and Theoretical Metabolic Pathways of 2 Ethylamino 1 Phenylpropan 1 Ol Excluding Human Data and Adverse Effects

Enzymatic Pathways of Metabolism in Isolated Subcellular Fractions (e.g., Microsomes, Cytosol from Non-Human Species)

The metabolism of 2-(ethylamino)-1-phenylpropan-1-ol is a complex process involving several enzymatic pathways, primarily categorized into Phase I and Phase II reactions. These reactions are typically studied in vitro using isolated subcellular fractions, such as liver microsomes and cytosol, from various non-human species. These fractions contain the enzymes responsible for the biotransformation of foreign compounds.

Cytochrome P450-Mediated Oxidation and N-Dealkylation

Phase I metabolism is dominated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes. mdpi.com These enzymes catalyze a variety of oxidative reactions. For this compound, two key CYP450-mediated reactions are oxidation and N-dealkylation.

Oxidation: CYP450 enzymes can introduce hydroxyl groups into the molecule, a process known as hydroxylation. This can occur at various positions on the phenyl ring or the alkyl side chain, leading to the formation of more polar metabolites. The exact position of hydroxylation is influenced by the specific CYP450 isozyme involved and the stereochemistry of the substrate.

N-Dealkylation: This is a major metabolic pathway for many compounds containing an amine group. washington.edusemanticscholar.org In the case of this compound, the ethyl group attached to the nitrogen atom is removed. semanticscholar.org This process is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. semanticscholar.org This intermediate then spontaneously decomposes to yield a primary amine metabolite, 1-amino-1-phenylpropan-1-ol, and acetaldehyde. semanticscholar.org The N-dealkylation process can significantly alter the pharmacological and toxicological properties of the parent compound. semanticscholar.org Aminium radicals have been proposed as potential intermediates in both N-dealkylation and N-oxygenation reactions catalyzed by CYP450. nih.gov While N-dealkylation is often the predominant pathway, a partition between these two reactions can exist, depending on the specific enzyme and substrate. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion. numberanalytics.com These reactions are catalyzed by transferase enzymes.

Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is attached to the molecule. numberanalytics.com For this compound, the hydroxyl group is a primary site for glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming an O-glucuronide conjugate. uomus.edu.iq This process significantly increases the hydrophilicity of the molecule.

Sulfation: This reaction involves the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, catalyzed by sulfotransferase (SULT) enzymes. uomus.edu.iqnih.gov This results in the formation of a sulfate (B86663) conjugate, which is also highly water-soluble. uomus.edu.iq Sulfation and glucuronidation are often competing pathways, and the predominant route can depend on the substrate concentration, the specific enzymes present, and their relative activities. uomus.edu.iqnih.gov

Other Phase I and Phase II Biotransformation Reactions (e.g., Amine Oxidation)

Besides the major pathways mentioned above, other biotransformation reactions can also occur.

Amine Oxidation: The nitrogen atom in this compound can be directly oxidized by CYP450 or flavin-containing monooxygenases (FMOs) to form an N-oxide metabolite. washington.edusemanticscholar.org While secondary amines are primarily metabolized through CYP450-mediated N-dealkylation, tertiary amines can undergo N-oxidation by FMOs. semanticscholar.org

Other potential Phase II reactions include acetylation and methylation, although these are generally less common for compounds with the functional groups present in this compound. numberanalytics.com

Identification and Characterization of Theoretical Metabolites using Advanced Analytical Techniques

The identification and structural elucidation of metabolites formed during in vitro incubations are crucial for understanding the biotransformation pathways of a compound. Advanced analytical techniques are indispensable for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone for metabolite identification. nih.gov HPLC separates the metabolites from the parent compound and other matrix components. The mass spectrometer then provides information about the molecular weight of each component. By comparing the mass of the metabolites to the parent compound, potential metabolic reactions can be inferred (e.g., an increase of 16 Da suggests hydroxylation).

Further structural information is obtained through MS/MS, where the molecular ion of a potential metabolite is fragmented, and the resulting fragmentation pattern provides clues about its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of the metabolites. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of metabolites, especially when sufficient quantities can be isolated.

Metabolic Stability Assessment in In Vitro Systems

Metabolic stability refers to the susceptibility of a compound to metabolism. springernature.com It is a critical parameter in drug discovery and development as it influences the in vivo half-life and oral bioavailability of a compound. springernature.com In vitro metabolic stability assays are routinely performed using liver microsomes or hepatocytes from various species. springernature.com

The assay involves incubating the compound with the in vitro system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions). researchgate.net The concentration of the parent compound is monitored over time using an analytical technique like LC-MS. springernature.com

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life indicates low metabolic stability, meaning the compound is rapidly metabolized. Conversely, a long half-life suggests high metabolic stability. psu.edu These in vitro data can be used to rank compounds and predict their in vivo pharmacokinetic properties. springernature.com

Table 1: In Vitro Metabolic Stability Parameters

Parameter Description
In Vitro Half-life (t½) The time it takes for 50% of the parent compound to be metabolized in an in vitro system.
Intrinsic Clearance (CLint) A measure of the intrinsic capacity of the liver to metabolize a compound, independent of blood flow.

Predictive In Silico Models for Metabolic Hot Spots and Biotransformation Pathways

In recent years, computational or in silico models have become increasingly valuable tools for predicting the metabolic fate of compounds. nih.gov These models use algorithms and knowledge bases of known metabolic reactions to predict the likely sites of metabolism (metabolic hot spots) and the potential metabolites that can be formed. nih.gov

Various software programs are available that can predict which atoms in a molecule are most likely to be targeted by metabolic enzymes, particularly CYP450s. nih.gov These predictions are based on factors such as the reactivity of different atoms, their accessibility to the enzyme's active site, and models of the enzyme's substrate specificity.

In silico models can also generate a list of potential metabolites by applying a set of known biotransformation rules to the structure of the parent compound. These predictions can guide the design of in vitro metabolism studies and help in the identification of metabolites in experimental data. nih.gov While these models are powerful tools, their predictions must be confirmed by experimental data. mit.edu

Applications of 2 Ethylamino 1 Phenylpropan 1 Ol in Chemical Synthesis and Research

2-(Ethylamino)-1-phenylpropan-1-ol as a Chiral Building Block in Organic Synthesis

Chirality plays a pivotal role in the synthesis of pharmaceuticals and other biologically active molecules, as the three-dimensional arrangement of atoms can dramatically influence a compound's properties and interactions with biological systems. enamine.net this compound, possessing two chiral centers, serves as an important chiral building block in organic synthesis. Chiral building blocks are optically active molecules that are incorporated into a larger molecule to introduce a specific stereochemistry. enamine.net

The presence of both an amino and a hydroxyl group in this compound provides reactive sites for further chemical transformations. nih.gov Synthetic chemists can leverage these functional groups to construct more complex chiral molecules with a high degree of stereochemical control. nih.gov The use of such chiral building blocks is a powerful strategy in asymmetric synthesis, aiming to produce a specific enantiomer or diastereomer of a target molecule. This approach is often more efficient than separating a racemic mixture later in the synthetic sequence. enamine.net

The synthesis of various chiral 2-amino-3-phenylpropan-1-ol (B95927) derivatives highlights the utility of this structural motif. researchgate.net For instance, these compounds can be synthesized from Baylis-Hillman adducts, demonstrating a pathway to a range of novel amino alcohol derivatives. researchgate.net The ability to synthesize these building blocks with high enantiomeric excess is crucial for their application in drug discovery and development. nih.gov

Utilization in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The transformation of simpler molecules into complex structures is a central goal of organic synthesis. mdpi.com this compound and its derivatives are valuable intermediates in the multi-step synthesis of complex organic molecules, including those with potential pharmaceutical applications. mdpi.com The field of organic synthesis is constantly evolving, with a growing need for efficient methods to construct intricate molecular architectures. nih.gov

The synthesis of pharmaceutical intermediates often requires the construction of optically active tertiary alcohols, a challenging synthetic task. sumitomo-chem.co.jp Chiral amino alcohols, like this compound, provide a starting point for creating such complex structures. For example, a new procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes has been developed starting from a derivative of norephedrine (B3415761), showcasing the transformation of this class of compounds into other useful building blocks. researchgate.net

The development of novel synthetic methodologies, such as chemo-enzymatic protocols, has further expanded the toolkit for preparing optically active compounds. mdpi.comresearchgate.net These methods can provide access to chiral building blocks that are then used in the synthesis of medicinally relevant compounds. mdpi.com The ability to construct complex molecules from readily available chiral starting materials is a key driver in modern drug discovery. nih.gov

Research Applications in Analytical Standards Development and Method Validation

In the field of analytical chemistry, the availability of pure and well-characterized reference standards is essential for the accuracy and reliability of analytical methods. This compound is utilized as an analytical standard in various research applications. lgcstandards.com These standards are crucial for the identification and quantification of substances in a variety of matrices.

For instance, the hydrochloride salt of this compound is available as a reference material. lgcstandards.com This standard can be used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). nih.gov Method validation is a critical process in analytical chemistry that ensures a method is suitable for its intended purpose, encompassing parameters like specificity, linearity, accuracy, and precision. longdom.org

A study on the stability of a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, in biological samples using HPLC demonstrates the type of application where such standards are vital. nih.gov The development of robust analytical methods is a prerequisite for a wide range of scientific investigations, from pharmaceutical analysis to environmental monitoring.

Role in Method Development for Chemical Profiling and Impurity Analysis (Focus on Analytical Chemistry)

The identification and control of impurities in pharmaceutical substances is a critical aspect of drug development and manufacturing to ensure safety and efficacy. unr.edu.armedwinpublishers.com this compound can play a role in the development of analytical methods for chemical profiling and impurity analysis. lgcstandards.com As a known compound, it can serve as a reference point or be used to "spike" samples to test the ability of a method to separate and identify different components in a mixture.

Impurity profiling involves the identification and quantification of all impurities present in a drug substance. medwinpublishers.com This requires highly sensitive and specific analytical techniques. The development of such methods often involves the use of known compounds to challenge the separation capabilities of the system. For example, a method developed for the analysis of 1-phenyl-2-propanone in illicit methamphetamine samples was validated for its specificity, demonstrating the importance of being able to distinguish the target analyte from other related substances. longdom.org

Furthermore, understanding the potential degradation products of a pharmaceutical compound is crucial. lgcstandards.com this compound, listed as a degradation product of Etafedrine Hydrochloride, highlights its relevance in stability studies and the development of stability-indicating analytical methods. lgcstandards.com These methods are designed to separate the active pharmaceutical ingredient from its potential degradation products, ensuring that the quality of the drug is maintained over its shelf life.

Future Research Directions and Open Questions Pertaining to 2 Ethylamino 1 Phenylpropan 1 Ol

The study of 2-(Ethylamino)-1-phenylpropan-1-ol, a member of the phenylpropanolamine class, continues to present opportunities for scientific advancement. Future research is poised to address existing gaps in knowledge, focusing on more efficient and environmentally friendly production methods, refined analytical techniques for its detection, and a more profound understanding of its molecular behavior. Key areas ripe for exploration include the development of sustainable synthetic pathways, advanced analytical methodologies, in-depth biophysical characterization, detailed enzymatic studies, and computational approaches for designing novel analogs.

Q & A

Q. What are the validated synthetic routes for 2-(Ethylamino)-1-phenylpropan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be adapted from methods used for structurally similar amino alcohols. For example, reduction of a nitropropene intermediate (e.g., 2-nitro-1-phenylpropan-1-ol) using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) is a common approach . Reaction parameters such as solvent polarity (ethanol vs. tetrahydrofuran), temperature (0–25°C), and catalyst loading significantly affect enantiomeric purity and yield. Optimizing these conditions is critical to minimize byproducts like 3-phenylpropyl-1-acetate, which may form under acidic conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of ethylamino and phenyl groups. For stereochemical analysis, NOESY or chiral derivatization (e.g., Mosher’s esters) is recommended .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) with UV detection at 254 nm resolve enantiomers. Mobile phases often use hexane/isopropanol mixtures (90:10 v/v) with 0.1% diethylamine .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₇NO) and detects impurities at <0.1% levels .

Q. How can impurities in this compound be identified and quantified during synthesis?

Impurity profiling requires orthogonal methods:

  • LC-MS/MS : Identifies trace byproducts like N-ethylated derivatives or oxidation products (e.g., ketone analogs) .
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents) with detection limits of 10 ppm .
  • Pharmacopeial Standards : Follow USP guidelines for unspecified impurities, ensuring individual impurities ≤0.10% and total impurities ≤0.50% .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in this compound synthesis?

Stereoselectivity arises from the chiral environment of the catalyst or reducing agent. For example, asymmetric hydrogenation using Ru-BINAP catalysts induces >90% enantiomeric excess (ee) by stabilizing specific transition states via π-π interactions between the phenyl group and catalyst . Computational studies (DFT calculations) further elucidate steric and electronic factors influencing selectivity .

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

  • In Vitro Assays : Radioligand binding assays (e.g., with ³H-labeled compounds) assess affinity for adrenergic or dopaminergic receptors. IC₅₀ values are determined using HEK-293 cells expressing human receptors .
  • Metabolic Studies : Liver microsome assays (human or rodent) identify metabolites via LC-QTOF-MS. Phase I metabolites often include hydroxylated or N-deethylated derivatives .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved?

Conflicting data may arise from measurement techniques:

  • Solubility : Use shake-flask method (aqueous buffer, pH 7.4) vs. potentiometric titration. For hydrophobic compounds, co-solvents (DMSO) require correction via the Yalkowsky equation .
  • logP : Compare HPLC-derived values (using C18 columns) with computational predictions (e.g., ACD/Labs). Discrepancies >0.5 log units suggest experimental artifacts .

Methodological Considerations

Q. Designing Stability Studies for this compound Under Accelerated Conditions

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC and identify products using MSⁿ .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life. For example, if degradation at 25°C follows first-order kinetics (k = 0.001 day⁻¹), t₉₀ ≈ 2.3 years .

Q. Validating Analytical Methods for Regulatory Compliance

  • ICH Q2(R1) Guidelines : Ensure linearity (R² > 0.999), accuracy (recovery 98–102%), and precision (RSD < 2% for intra-day). For impurity methods, LOD/LOQ should be ≤0.05% .
  • Cross-Validation : Compare results across labs using standardized reference materials (e.g., USP-grade compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.